molecular formula C10H14N2O2 B13289407 Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate

Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate

Cat. No.: B13289407
M. Wt: 194.23 g/mol
InChI Key: IYTJYJGDNLHZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate: is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of propanoate and contains a pyridine ring, which is a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate typically involves the reaction of pyridine derivatives with amino acids or their esters. One common method is the condensation of 4-pyridinecarboxaldehyde with methyl 3-amino-2-propanoate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it valuable for understanding biochemical processes .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyridine ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

  • Methyl 3-amino-3-(pyridin-4-yl)propanoate
  • Ethyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate
  • Methyl 2-amino-3-(pyridin-4-yl)propanoate

Comparison: Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate is unique due to its specific substitution pattern on the propanoate backbone. This unique structure allows for distinct interactions with molecular targets, making it valuable for specific applications in research and industry. Compared to similar compounds, it may offer better binding affinity or selectivity for certain enzymes or receptors .

Biological Activity

Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate, a compound characterized by its propanoate backbone and pyridine moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C10H14N2O2C_{10}H_{14}N_{2}O_{2} with a molecular weight of approximately 194.24 g/mol. Its structure includes an amino group that can engage in hydrogen bonding and a pyridine ring that may facilitate π-π interactions, both of which are crucial for modulating biological activity.

This compound is believed to exert its biological effects primarily through:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical cellular processes, particularly those linked to cancer progression.
  • Binding Interactions : Its amino group allows for hydrogen bonding with biological macromolecules, while the pyridine ring enhances interactions through π-π stacking .

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Properties :
    • The compound has shown promise as an inhibitor of histone deacetylases (HDACs), which play a role in cancer cell proliferation. Studies have demonstrated its antiproliferative effects against various cancer cell lines, including HeLa and HCT116 cells.
    • A comparative analysis with structurally similar compounds revealed that those with hydroxypyridine functionalities exhibited enhanced anticancer activity due to improved binding affinities to HDACs.
  • Antimicrobial Effects :
    • Preliminary studies suggest potential antimicrobial properties, although further research is necessary to establish specific mechanisms and efficacy against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study on HDAC Inhibition Demonstrated significant inhibition of HDAC activity in vitro, leading to altered gene expression profiles associated with tumor suppression.
Antiproliferative Activity Evaluated against HeLa and HCT116 cell lines, showing IC50 values indicating effective growth inhibition.
Molecular Docking Studies Suggested favorable binding interactions with HDACs, supporting its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

A comparative table illustrates the biological activities of this compound alongside related compounds:

Compound NameStructureNotable Activity
Methyl 2-amino-3-(pyridin-4-yl)propanoateStructureAnticancer properties
Ethyl 3-(pyridin-4-yl)propanoateStructureVariation in solubility affecting reactivity
Methyl (3R)-3-amino-(pyridin-4-yl)propanoateStructureUnique substitution pattern influencing biological interactions

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-pyridin-4-ylpropanoate

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)9(7-11)6-8-2-4-12-5-3-8/h2-5,9H,6-7,11H2,1H3

InChI Key

IYTJYJGDNLHZGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=NC=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.